molecular formula C27H24BrN5O4S B2999421 ethyl 4-(2-((5-(benzamidomethyl)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 393839-50-4

ethyl 4-(2-((5-(benzamidomethyl)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No. B2999421
CAS RN: 393839-50-4
M. Wt: 594.48
InChI Key: UETICWVDJDFWOJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(benzamidomethyl)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C27H24BrN5O4S and its molecular weight is 594.48. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(2-((5-(benzamidomethyl)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-((5-(benzamidomethyl)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization Research has focused on the synthesis and characterization of compounds with a similar structure to ethyl 4-(2-((5-(benzamidomethyl)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate, exploring their potential applications in developing new materials and chemicals. For example, a study by El-Azab et al. (2016) investigated the FT-IR, FT-Raman spectra, and molecular docking of a closely related compound, providing insights into its stability, charge delocalization, and potential inhibitory activity against specific targets (El-Azab et al., 2016).

Biological and Pharmacological Potential Several studies have synthesized derivatives of similar compounds to assess their biological and pharmacological activities. For instance, research on the synthesis and biological activity of certain quinazoline derivatives demonstrated their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007). Another study by Chen et al. (2008) identified ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives with selective anti-PAR4 activity, indicating their use in developing novel antiplatelet drug candidates (Chen et al., 2008).

properties

IUPAC Name

ethyl 4-[[2-[[5-(benzamidomethyl)-4-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24BrN5O4S/c1-2-37-26(36)19-8-12-21(13-9-19)30-24(34)17-38-27-32-31-23(33(27)22-14-10-20(28)11-15-22)16-29-25(35)18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,29,35)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETICWVDJDFWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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